[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
“[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is a part of the benzimidazole family, which is known for its diverse therapeutic applications .
Synthesis Analysis
The synthesis of “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” involves the use of 2-mercaptobenzimidazoles in the synthesis of several thiazolo[3,2-a]benzimidazole derivatives by annulations of thiazole ring to a benzimidazole moiety . An optimized method for the synthesis of new 2-substituted-thiazolo[2,3-a]benzimidazole-3(2H)-ones was developed which enabled the target compounds to be obtained in relative good yields through one pot process .Molecular Structure Analysis
The molecular structure of “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” has been characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular structures were confirmed by X-ray single crystallography in different space groups .Chemical Reactions Analysis
The chemical reactions involving “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” include alkylation, aralkylation, and bromoalkylation, which subsequently underwent intramolecular cyclisation to give the fused tricyclic ring 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .Physical And Chemical Properties Analysis
“[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” appears as a pale yellow crystalline powder with a molecular formula of C11H6N4OS. It has a molecular weight of 242.25 g/mol and a melting point of 350-351°C. It is soluble in water, ethanol, and acetonitrile.Scientific Research Applications
Antimicrobial Activities
[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives have been explored for their antimicrobial properties. Rida et al. (1986) synthesized various derivatives of this compound and tested them for antimicrobial activity, highlighting the potential use of these compounds in fighting bacterial infections (Rida et al., 1986).
Synthesis of Novel Scaffolds
The compound has been used in the synthesis of novel chemical scaffolds. Keivanloo et al. (2018) demonstrated a one-pot synthetic approach to create a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold, which could be significant in developing new chemical entities for various applications (Keivanloo et al., 2018).
Access to Functionalized Benzimidazolones
Andreoli et al. (2015) reported the synthesis of functionalized benzimidazolones via a ring-opening of thiazolo[3,2-a]benzimidazolium, which could lead to the creation of compounds with potential pharmaceutical applications (Andreoli et al., 2015).
Antioxidant Properties
Dianov (2007) synthesized 3-amino-derivatives of thiazolobenzimidazole and tested them for antioxidant properties, showing their potential in oxidative stress-related applications (Dianov, 2007).
Antitumor Activity
Chimirri et al. (2001) synthesized a series of thiazolo[3,4-a]benzimidazoles and evaluated them for antitumor activity, indicating their potential in cancer therapy (Chimirri et al., 2001).
Future Directions
properties
IUPAC Name |
[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-8-5-13-9-10-6-3-1-2-4-7(6)11(8)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXICROPFOOZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C3=CC=CC=C3N=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284120 | |
Record name | [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one | |
CAS RN |
3042-01-1 | |
Record name | 3042-01-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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